3-Chloro-4-cyclopropoxybenzaldehyde
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Overview
Description
3-Chloro-4-cyclopropoxybenzaldehyde is an organic compound with the chemical formula C10H9ClO2. It is a benzaldehyde derivative characterized by the presence of a chlorine atom at the third position and a cyclopropoxy group at the fourth position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclopropoxybenzaldehyde typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-4-cyclopropoxybenzoic acid.
Reduction: 3-Chloro-4-cyclopropoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-cyclopropoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclopropoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atom and cyclopropoxy group may also influence the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a cyclopropoxy group.
4-Chlorobenzaldehyde: Lacks the cyclopropoxy group and has a simpler structure.
3-Chlorobenzaldehyde: Lacks the cyclopropoxy group and has a simpler structure.
Uniqueness
3-Chloro-4-cyclopropoxybenzaldehyde is unique due to the presence of both a chlorine atom and a cyclopropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C10H9ClO2 |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
3-chloro-4-cyclopropyloxybenzaldehyde |
InChI |
InChI=1S/C10H9ClO2/c11-9-5-7(6-12)1-4-10(9)13-8-2-3-8/h1,4-6,8H,2-3H2 |
InChI Key |
CGTXHGYMMHWBOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)C=O)Cl |
Origin of Product |
United States |
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